Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloroac-Tyr-Oet typically involves the following steps:
Starting Materials: L-tyrosine and ethyl chloroacetate.
Reaction: L-tyrosine is reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the ethyl ester of tyrosine.
Industrial Production Methods
Industrial production of Chloroac-Tyr-Oet follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the esterification and chloroacetylation reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Chloroac-Tyr-Oet undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of Chloroac-Tyr-Oet can be formed.
Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid derivative.
Scientific Research Applications
Chloroac-Tyr-Oet has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Chloroac-Tyr-Oet involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ac-Tyr-Oet: N-acetyl-L-tyrosine ethyl ester, which lacks the chloroacetyl group.
Bz-Tyr-Oet: N-benzoyl-L-tyrosine ethyl ester, which has a benzoyl group instead of a chloroacetyl group.
Uniqueness
Chloroac-Tyr-Oet is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for covalent modifications. This makes it particularly useful in studies involving enzyme inhibition and protein labeling .
Properties
Molecular Formula |
C13H16ClNO4 |
---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C13H16ClNO4/c1-2-19-13(18)11(15-12(17)8-14)7-9-3-5-10(16)6-4-9/h3-6,11,16H,2,7-8H2,1H3,(H,15,17) |
InChI Key |
HJNHMXKZIARYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCl |
Origin of Product |
United States |
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